molecular formula C14H9FO4 B6401195 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1262006-71-2

4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401195
CAS No.: 1262006-71-2
M. Wt: 260.22 g/mol
InChI Key: QYFIYSXPMNOLJF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of benzoic acid, featuring a fluorine atom and a methylenedioxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the fluorinated benzoic acid derivative with the methylenedioxyphenyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is likely a preferred method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylenedioxy group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylenedioxy group can yield a corresponding carboxylic acid derivative, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylenedioxyphenyl group contribute to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid: Similar structure but with a different position of the fluorine atom.

    2-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid: Another positional isomer with the fluorine atom in a different location.

Uniqueness

4-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the methylenedioxyphenyl group provides distinct properties that can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFIYSXPMNOLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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